![molecular formula C19H18Cl2N2O4 B2560468 2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921817-40-5](/img/structure/B2560468.png)
2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
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Overview
Description
The compound “2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide” is a complex organic molecule. It contains a dichlorophenoxy group, a tetrahydrobenzo[b][1,4]oxazepin ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring containing an oxygen and a nitrogen atom . The dichlorophenoxy group would be attached to one of the carbon atoms of this ring, and the acetamide group would be attached to the nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dichlorophenoxy and acetamide groups, as well as the tetrahydrobenzo[b][1,4]oxazepin ring . The dichlorophenoxy group might undergo nucleophilic substitution reactions, while the acetamide group could participate in hydrolysis or condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the dichlorophenoxy and acetamide groups might increase its polarity and solubility in polar solvents .
Scientific Research Applications
Chemical Characterization and Environmental Impact
Research on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide includes the analysis of older formulations of 2,4-dichlorophenoxy acetic acid and 2,4,5-trichlorophenoxy acetic acid for the presence of chlorinated dibenzo-p-dioxins and dibenzofurans. These analyses are essential in understanding the environmental impact and potential contamination associated with the use of related compounds. The study utilized gas chromatography/mass spectrometry for sensitive detection, indicating that even older formulations contain contaminants in significant amounts (Norström, Rappe, Lindahl, & Buser, 1979).
Synthesis and Pharmacological Potential
Another area of research involves the synthesis and pharmacological evaluation of compounds with structural similarities, focusing on their binding to specific receptors such as the histamine H4 receptor. For instance, dibenzodiazepine derivatives have been synthesized to explore the binding site of the histamine H4 receptor, highlighting the potential for developing novel ligands based on these structures (Smits, Lim, Stegink, Bakker, de Esch, & Leurs, 2006).
Novel Fused Oxazapolycyclic Skeletons
Research into the synthesis, crystal structure, and photophysical properties of novel compounds with fused oxazapolycyclic skeletons, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, is also relevant. These compounds, including pyrrole-fused dibenzo[b,f][1, 4]oxazepines, exhibit unique structural features and strong blue emission, indicating potential applications in materials science and photophysical research (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-19(2)10-27-16-6-4-12(8-14(16)23-18(19)25)22-17(24)9-26-15-5-3-11(20)7-13(15)21/h3-8H,9-10H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKDDKIALFPALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide |
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